2,6-Diaminohex-4-ynoic acid dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 2,6-Diaminohex-4-ynoic acid dihydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-diaminohex-4-ynoic acid with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to optimize the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
2,6-Diaminohex-4-ynoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2,6-Diaminohex-4-ynoic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diaminohex-4-ynoic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or proteins, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,6-Diaminohex-4-ynoic acid dihydrochloride can be compared with other similar compounds such as:
2,6-Diaminohexanoic acid: Similar structure but lacks the alkyne group.
2,6-Diaminohex-4-enoic acid: Contains a double bond instead of a triple bond.
2,6-Diaminohex-4-ynoic acid: The base form without the dihydrochloride salt. These compounds share some structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and behavior.
Biological Activity
2,6-Diaminohex-4-ynoic acid dihydrochloride (DAH) is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C6H10Cl2N2O2
- Molecular Weight : 201.06 g/mol
- CAS Number : 65579-76-2
DAH is a derivative of lysine and features a unique alkyne functional group that contributes to its reactivity and interaction with biological targets.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and molecular targets. The compound has been shown to inhibit key enzymes involved in various metabolic pathways, particularly those related to amino acid biosynthesis.
- Enzyme Inhibition : DAH acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This inhibition can lead to reduced cell proliferation in certain microbial species, making it a potential antifungal agent.
- Binding Affinity : Studies indicate that DAH binds effectively to the active sites of target enzymes, disrupting their function and leading to downstream effects on cellular metabolism .
Antifungal Activity
DAH has demonstrated promising antifungal activity against various strains of Candida, particularly through its inhibition of CaDHFR. In vitro studies have shown that compounds similar to DAH exhibit nanomolar enzyme inhibition with significant selectivity over human DHFR, suggesting potential therapeutic applications in treating fungal infections .
Antimicrobial Properties
Research indicates that DAH possesses broad-spectrum antimicrobial properties. Its structural similarity to lysine allows it to interfere with bacterial cell wall synthesis, thereby inhibiting growth in various pathogenic bacteria .
Study 1: Inhibition of Dihydrofolate Reductase
A detailed study evaluated the efficacy of DAH as a DHFR inhibitor. The results indicated that DAH exhibited IC50 values comparable to established antifolates like trimethoprim. The study highlighted the structural basis for this potency through molecular docking simulations that revealed optimal interactions within the enzyme's binding pocket .
Compound | IC50 (µM) | Selectivity (hDHFR vs. CaDHFR) |
---|---|---|
2,6-Diaminohex-4-ynoic acid | 0.017 | >1000-fold |
Trimethoprim | 0.025 | 100-fold |
Study 2: Antifungal Efficacy Against Candida albicans
In another study focusing on antifungal activity, DAH demonstrated effective inhibition of Candida albicans growth at concentrations as low as 24 µg/mL. The study emphasized the potential for DAH derivatives to serve as lead compounds in antifungal drug development .
Properties
IUPAC Name |
2,6-diaminohex-4-ynoic acid;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,3-4,7-8H2,(H,9,10);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPKHXGAAYYQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCN)C(C(=O)O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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